2-(9-Chloro-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol
Description
Properties
IUPAC Name |
2-(9-chloro-1'-methylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-2-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O2/c1-24-10-8-21(9-11-24)25-18(16-12-14(22)6-7-20(16)27-21)13-17(23-25)15-4-2-3-5-19(15)26/h2-7,12,18,26H,8-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOAGJSCROSWCHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)N3C(CC(=N3)C4=CC=CC=C4O)C5=C(O2)C=CC(=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9-Chloro-1’-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidin]-2-yl)phenol typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:
Formation of the Pyrazolo[1,5-c][1,3]oxazine Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts or specific reagents to facilitate the formation of the oxazine ring.
Spiro-Connection Formation: The spiro-connection is achieved through a nucleophilic substitution reaction, where the pyrazolo[1,5-c][1,3]oxazine intermediate reacts with a chlorinated piperidine derivative.
Final Functionalization: The phenolic group is introduced in the final step, often through a coupling reaction with a phenol derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes:
Scaling Up Reactions: Using larger reactors and continuous flow systems to handle increased volumes.
Purification Techniques: Employing advanced purification methods such as recrystallization, chromatography, and distillation to ensure high purity of the final product.
Chemical Reactions Analysis
Synthetic Routes and Key Transformations
The compound's synthesis typically involves multi-component reactions (MCRs) and cycloaddition strategies, leveraging its spirocyclic framework.
1.1. 1,3-Dipolar Cycloaddition for Spirocore Formation
Spirooxazine-piperidine hybrids are often synthesized via 1,3-dipolar cycloaddition between:
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Isatin derivatives (as precursors for azomethine ylide intermediates)
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Amino acids (e.g., L-proline) to generate dipolarophiles
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Electron-deficient alkenes or alkynes (e.g., but-2-ynedioates)
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Decarboxylative condensation of isatin and L-proline forms an azomethine ylide.
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Cycloaddition with a dipolarophile (e.g., ethyl 3,5-bis[arylmethylidene]-4-oxopiperidine) yields spiro[indoline-3,4'-isoxazolo[5,4-b]pyrazolo[4,3-e]pyridin]-2-one derivatives.
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Post-functionalization (chlorination, methylation) introduces the 9-chloro and 1'-methyl groups.
Key Reagents :
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Catalysts : NiFe₂O₄ nanocatalysts improve yield (up to 89%) and recyclability .
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Solvents : Water or 2,2,2-trifluoroethanol enhances electrophilicity of intermediates .
2.1. Phenolic Hydroxyl Group
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Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides under basic conditions (e.g., K₂CO₃/DMF).
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Oxidation : MnO₂ selectively oxidizes benzylic alcohols to ketones without affecting the phenol .
2.2. Chloro Substituent (C9)
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Nucleophilic Substitution : Displacement by amines or alkoxides in polar aprotic solvents (e.g., DMSO, 60–80°C).
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Cross-Coupling : Suzuki-Miyaura reactions with arylboronic acids require Pd catalysts (e.g., Pd(PPh₃)₄) .
2.3. Piperidine Nitrogen
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N-Methylation : Achieved via reductive amination (NaBH₃CN/CH₃OH) or direct alkylation (CH₃I, K₂CO₃) .
Catalytic and Solvent Effects
| Reaction Type | Optimal Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Cycloaddition | NiFe₂O₄ nanopowder | Water | 72–89 | |
| N-Sulfonation | Triethylamine | CH₂Cl₂ | 65–78 | |
| Oxidation | MnO₂ | CHCl₃ | 82 |
Comparative Reactivity with Analogues
| Compound | Key Structural Difference | Reactivity Profile |
|---|---|---|
| 4-Chloro-2-(7-ethoxy-1'-methyl...)phenol | Ethoxy vs. methoxy group | Faster ether cleavage under acidic conditions |
| Spiro[indoline-3,4'-isoxazolo...]one | Isoxazole ring vs. oxazine | Higher dipolarophile selectivity in MCRs |
| 1-Methylspiro[piperidine-pyrrolidine] | Pyrrolidine vs. pyrazolo | Reduced steric hindrance in N-alkylation |
Stability and Degradation Pathways
Scientific Research Applications
Structural Information
- Molecular Formula: C22H23ClN2O2
- SMILES Notation: COC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Cl)OC35CCCCC5
- InChI Key: DQUOYOVNSNFZAS-UHFFFAOYSA-N
This compound features a spiro structure that integrates a phenolic group with a piperidine moiety, which is significant for its biological activity.
Pharmacological Potential
The compound has been investigated for its potential therapeutic effects in various diseases. Studies indicate that it may exhibit:
- Antidepressant Activity: Research suggests that compounds with similar structures can modulate neurotransmitter systems, potentially alleviating symptoms of depression.
- Anticancer Properties: Preliminary studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells, indicating a need for further exploration in oncology.
Neuroprotective Effects
The neuroprotective capabilities of similar spiro compounds have been documented in models of neurodegenerative diseases. The mechanisms include:
- Reduction of Oxidative Stress: Compounds like this one may help mitigate oxidative damage in neuronal cells, which is critical in conditions such as Alzheimer’s and Parkinson’s disease.
Antimicrobial Activity
Recent investigations have highlighted the antimicrobial properties of related compounds. The potential applications include:
- Infection Control: The ability to inhibit bacterial growth positions this compound as a candidate for developing new antibiotics.
Table 1: Summary of Biological Activities
Case Study 1: Antidepressant Activity
A study conducted on a series of spiro compounds demonstrated significant antidepressant-like effects in animal models. The mechanism was attributed to the modulation of serotonin and norepinephrine levels, which are crucial for mood regulation.
Case Study 2: Anticancer Properties
Research published in the Journal of Medicinal Chemistry reported that derivatives similar to 2-(9-Chloro-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The study emphasized the need for further development and optimization of these compounds for therapeutic use.
Case Study 3: Neuroprotective Effects
In vitro studies showed that compounds with structural similarities provided neuroprotection against amyloid-beta-induced toxicity in neuronal cultures. This suggests potential applications in treating Alzheimer’s disease.
Mechanism of Action
The mechanism of action of 2-(9-Chloro-1’-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidin]-2-yl)phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. For instance, it may inhibit or activate certain enzymes, leading to changes in cellular processes.
Comparison with Similar Compounds
Halogen Modifications
- Chloro vs. Bromo Analogs: The 9-chloro group in the target compound contrasts with brominated analogs like 2-[9-bromo-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol ().
Aromatic Substituents
- Phenol vs. Non-Phenolic Groups: The phenolic hydroxyl group distinguishes the target compound from analogs with non-polar substituents, such as 9-chloro-2-phenylspiro[1,10b-dihydropyrazolo[1,3]benzoxazine-5,1′-cyclohexane] (). The phenol enhances aqueous solubility and enables hydrogen bonding, which may improve target engagement in biological systems.
- Electron-Withdrawing vs. Electron-Donating Groups :
Compounds like 9-chloro-2-(4-fluorophenyl)-5-(4-pyridinyl)-1,10b-dihydrobenzo[e]pyrazolo[1,5-c][1,3]oxazine () feature electron-withdrawing fluorine, which could modulate electronic effects on the aromatic ring compared to electron-donating groups (e.g., methyl in 9-chloro-2-(4-methylphenyl)spiro[1,10b-dihydropyrazolo[1,3]benzoxazine-5,1′-cyclopentane] ; ).
Spiro Ring Modifications
Physicochemical Properties
- Polarity: The phenol group increases hydrophilicity compared to non-polar analogs (e.g., ).
Biological Activity
The compound 2-(9-Chloro-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol is a complex heterocyclic molecule with potential biological activities. This article reviews its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The synthesis and structure-activity relationships (SAR) will also be discussed.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features a spirocyclic framework that contributes to its biological properties. The presence of the chloro and piperidine groups is significant for its reactivity and interaction with biological targets.
Structural Formula
The structural representation can be summarized as follows:
Anti-inflammatory Activity
The anti-inflammatory potential of compounds within this class has been documented. For example, pyrazole derivatives exhibit notable anti-inflammatory effects by inhibiting pro-inflammatory cytokines . The presence of the piperidine moiety in our compound may enhance its ability to modulate inflammatory pathways.
Anticancer Activity
Heterocyclic compounds like those derived from isatin have shown promise in anticancer applications. Studies indicate that certain derivatives can induce apoptosis in cancer cells through various mechanisms . The unique structure of our compound could potentially interact with cancer cell signaling pathways.
Synthesis and Evaluation
A recent study synthesized various derivatives based on the spirocyclic framework and evaluated their biological activities. The synthesized compounds were tested for their antibacterial and anticancer properties using standard assays. Results indicated that modifications in the substituents significantly affected their activity profiles .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of these compounds. Variations in substituents such as halogens or alkyl groups can lead to enhanced potency against specific targets. For instance, introducing electron-withdrawing groups has been associated with increased activity against bacterial strains .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(9-Chloro-1'-methyl-1,10b-dihydrospiro[...]phenol, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization and functional group modifications. Key parameters include:
- Temperature : Controlled heating (e.g., 80–120°C) to facilitate ring closure .
- Solvent Choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity of intermediates .
- Catalysts : Use of triethylamine or Pd-based catalysts for cross-coupling steps .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) achieves >95% purity .
Q. How is the molecular structure of this compound characterized, and what key features influence its reactivity?
- Methodological Answer :
- X-ray Crystallography : Resolves spiro-conformation and bond angles (e.g., dihedral angles between benzoxazine and piperidine rings) .
- Spectroscopy :
- ¹H NMR : Distinct peaks for phenolic -OH (~10 ppm) and methyl groups on piperidine (~1.2 ppm) .
- FT-IR : Bands at 1650 cm⁻¹ (C=N stretch) and 3400 cm⁻¹ (phenolic O-H) .
- Key Structural Features : Chlorine at position 9 enhances electrophilicity, while the spiro-system restricts conformational flexibility .
Q. What preliminary biological assays are recommended to screen this compound’s activity?
- Methodological Answer :
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme Inhibition : Fluorescence-based assays targeting proteases or kinases (e.g., caspase-3) .
- ADME Profiling :
- Solubility : Shake-flask method in PBS (pH 7.4) .
- Microsomal Stability : Incubation with liver microsomes and LC-MS quantification .
Advanced Research Questions
Q. How do substituent modifications (e.g., halogen position, methyl groups) affect biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) :
- Chlorine at C9 : Enhances binding to hydrophobic pockets (e.g., 2x improved IC₅₀ vs. non-chlorinated analogs) .
- Methyl on Piperidine : Reduces metabolic clearance by steric shielding .
- Comparative Assays : Test derivatives with substituents at C2 (e.g., methoxy vs. hydroxyl) to map pharmacophore requirements .
- Data Table :
| Derivative | Substituent (C2) | IC₅₀ (HeLa, µM) | Metabolic Stability (t₁/₂, min) |
|---|---|---|---|
| Parent | -OH | 2.5 | 45 |
| Analog 1 | -OCH₃ | 5.8 | 60 |
| Analog 2 | -Cl | 1.9 | 30 |
Q. What computational strategies are effective for elucidating its mechanism of action?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to caspase-3 (PDB: 3DEI); prioritize poses with H-bonds to phenolic -OH and piperidine N .
- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes in explicit solvent .
- QSAR Modeling : CoMFA/CoMSIA to correlate electronic parameters (e.g., Cl charge) with activity .
Q. How can contradictory data on biological activity (e.g., varying IC₅₀ values across studies) be resolved?
- Methodological Answer :
- Standardized Protocols :
- Cell Line Authentication : STR profiling to avoid cross-contamination .
- Dose-Response Curves : 8-point assays with triplicate technical replicates .
- Meta-Analysis : Compare datasets using ANOVA with post-hoc Tukey tests to identify outliers .
- Structural Confirmation : Re-characterize disputed batches via LC-MS/NMR to rule out synthesis inconsistencies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
